N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of methoxyphenyl and piperazinyl groups attached to the pteridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyaniline with a suitable pteridine precursor, followed by the introduction of the piperazinyl group through nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The pteridine ring can be reduced under specific conditions to yield dihydropteridine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups to the piperazinyl moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl and piperazinyl groups may enhance binding affinity and specificity, modulating the activity of the target proteins. The pteridine core can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]pteridin-4-amine
- N-(4-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]pteridin-4-amine
Uniqueness
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is unique due to the presence of dual methoxyphenyl groups, which may confer distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-32-18-9-7-17(8-10-18)27-23-21-22(26-12-11-25-21)28-24(29-23)31-15-13-30(14-16-31)19-5-3-4-6-20(19)33-2/h3-12H,13-16H2,1-2H3,(H,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXLKHBICAVDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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